4,4-Dimethylimidazolidin-2-one

Androgen Receptor Antagonist Prostate Cancer Medicinal Chemistry

4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6) is the solid, high-melting (~235 °C) cyclic urea pharmacophore scaffold validated in next-generation AR antagonist development. Unlike the liquid solvent DMI (CAS 80-73-9), its gem-dimethyl substitution at the 4-position preserves two reactive NH positions for alkylation, acylation, and arylation, enabling construction of patent-distinct heterocyclic libraries. Derivatives achieve enzalutamide-equivalent potency (IC₅₀ 0.801 μM vs. 0.782 μM) in CRPC models, offering a novel IP strategy for prostate cancer R&D.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 24572-33-6
Cat. No. B1604564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylimidazolidin-2-one
CAS24572-33-6
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)N1)C
InChIInChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
InChIKeyIRLLLHYGMMQKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6) for Pharmaceutical R&D and Advanced Synthesis: Procurement Guide


4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6) is a five-membered cyclic urea featuring a gem-dimethyl substitution at the 4-position of the imidazolidinone ring, which confers distinct steric and electronic properties relative to its N-substituted analogs [1]. Unlike the widely used polar aprotic solvent 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9), the 4,4-dimethyl substitution pattern in this compound shifts its physical state from liquid to crystalline solid (mp ~235 °C) and fundamentally alters its synthetic utility toward pharmaceutical intermediate applications rather than solvent functions . This compound serves primarily as a versatile pharmacophore scaffold and building block in medicinal chemistry, with demonstrated applications in androgen receptor antagonist development [2].

Why Generic Substitution Fails: 4,4-Dimethylimidazolidin-2-one vs. In-Class Cyclic Ureas


Cyclic ureas within the imidazolidin-2-one class exhibit widely divergent properties based on substitution pattern. While 1,3-dimethylimidazolidin-2-one (DMI, CAS 80-73-9) exists as a liquid (mp 8.2 °C, bp 225 °C) suitable for use as a polar aprotic solvent, the 4,4-dimethyl isomer is a high-melting crystalline solid (mp ~235 °C), precluding its use in solvent applications [1]. Conversely, the absence of N-substitution in 4,4-dimethylimidazolidin-2-one preserves the NH functionality essential for further derivatization, enabling its use as a pharmacophore scaffold—a role for which DMI is ill-suited due to blocked nitrogen positions . Substitution with other in-class compounds lacking quantitative activity or stability data introduces unacceptable risk in pharmaceutical lead optimization workflows where scaffold performance has been empirically validated [2].

4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6): Quantitative Differentiation Evidence for Procurement


AR Antagonist Potency Parity with Enzalutamide Using 4,4-Dimethylimidazolidin-2-one Pharmacophore Derivatives

In a direct head-to-head in vitro comparison against the FDA-approved drug enzalutamide, the 4,4-dimethylimidazolidin-2-one pharmacophore-based derivative FAR06 demonstrated AR antagonist activity statistically equivalent to enzalutamide in the LNCaP prostate cancer cell line . This establishes the 4,4-dimethylimidazolidin-2-one scaffold as a validated replacement for the thiohydantoin pharmacophore in enzalutamide, with the added advantage of greater synthetic accessibility and structural flexibility [1].

Androgen Receptor Antagonist Prostate Cancer Medicinal Chemistry

Physical State Differentiation: 4,4-Dimethyl vs. 1,3-Dimethylimidazolidin-2-one (DMI) for Application-Specific Procurement

A fundamental physicochemical comparison reveals that 4,4-dimethylimidazolidin-2-one (CAS 24572-33-6) is a high-melting crystalline solid, whereas its positional isomer 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9) is a liquid at room temperature . This distinction dictates their entirely separate application domains: DMI functions as a polar aprotic solvent (εr = 37.60, μ = 4.05-4.09 D), while 4,4-dimethylimidazolidin-2-one is unsuitable for solvent use but retains reactive NH sites for derivatization [1].

Physicochemical Properties Solvent Selection Solid-Phase Synthesis

Scaffold Flexibility Advantage: 4,4-Dimethylimidazolidin-2-one vs. Rigid Thiohydantoin Pharmacophore

In the development of next-generation androgen receptor antagonists, the 4,4-dimethylimidazolidin-2-one pharmacophore was selected to replace the rigid thiohydantoin core of enzalutamide specifically to increase molecular flexibility and reduce steric hindrance [1]. This structural modification is intended to address emerging resistance mechanisms in castration-resistant prostate cancer (CRPC) by enabling alternative binding conformations at the AR ligand-binding domain [2].

Conformational Flexibility Pharmacophore Design Drug Resistance

Aqueous Solubility Profile: Quantitative Comparison of 4,4-Dimethylimidazolidin-2-one with Related Cyclic Ureas

4,4-Dimethylimidazolidin-2-one exhibits limited aqueous solubility of approximately 3.3 g/L at 25 °C (calculated), positioning it as a moderately soluble crystalline solid . In contrast, the structurally related solvent DMI is fully miscible with water, a property essential for its function as a dipolar aprotic solvent in aqueous-organic reaction media [1]. This solubility divergence further reinforces the functional specialization between the two isomers.

Solubility Crystallization Formulation Development

4,4-Dimethylimidazolidin-2-one (CAS 24572-33-6): Validated Application Scenarios for Research and Industrial Procurement


Androgen Receptor (AR) Antagonist Lead Optimization in Prostate Cancer Drug Discovery

The 4,4-dimethylimidazolidin-2-one core serves as a validated pharmacophore scaffold for developing next-generation AR antagonists. In direct comparative studies, derivatives such as FAR06 achieved IC50 values of 0.801 μM against LNCaP prostate cancer cells, demonstrating potency equivalent to the FDA-approved drug enzalutamide (IC50: 0.782 μM) [1]. This scaffold offers a patent-distinct alternative to thiohydantoin-based antagonists while maintaining target engagement, making it suitable for medicinal chemistry programs seeking novel IP in the castration-resistant prostate cancer (CRPC) therapeutic space [2].

Synthesis of Bioactive Heterocycles via NH-Functionalization

Unlike N,N'-disubstituted cyclic ureas such as DMI, 4,4-dimethylimidazolidin-2-one retains two reactive NH positions amenable to alkylation, acylation, and arylation. This functionality enables its use as a versatile building block for constructing diverse heterocyclic libraries, including N-substituted imidazolidinones with tailored biological activities [1]. The gem-dimethyl substitution at the 4-position provides steric shielding that can enhance regioselectivity in subsequent derivatization steps [2].

Solid-Phase Peptide Synthesis (SPPS) Auxiliary and Resin-Bound Scaffold Applications

The high melting point (~235 °C) and crystalline nature of 4,4-dimethylimidazolidin-2-one facilitate its handling in solid-phase synthesis workflows where liquid reagents are impractical [1]. The compound's limited aqueous solubility (3.3 g/L at 25 °C) is advantageous in solid-supported reactions where minimal leaching of the scaffold into aqueous wash phases is required. Its cyclic urea structure can serve as a backbone amide-protecting group or as a cleavable linker in SPPS applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.